Pomalidomide-cyclopentane-amide-Alkyne

PROTAC linker SAR D-dopachrome tautomerase CRBN-recruiting ligand

Standard linear or PEG linkers often fail to pre-organize the ternary complex, increasing entropic penalties and reducing PROTAC potency. This pomalidomide conjugate incorporates a rigid, branched cyclopentane-amide-alkyne linker validated in peer-reviewed SAR studies (Osipyan et al., 2024). - **Proven Advantage:** RGB110 PROTAC (built from this block) achieved D-DT inhibitory IC50 = 5.9 ± 0.7 μM, outperforming linear aliphatic analogs (10a, 10c, 10e). - **Click-Ready:** Terminal alkyne enables CuAAC conjugation to azide-bearing target ligands. - **Reliable Supply:** Reproducible via validated EEDQ-mediated amide coupling (59-78% yield).

Molecular Formula C25H26N4O6
Molecular Weight 478.5 g/mol
Cat. No. B15620165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-cyclopentane-amide-Alkyne
Molecular FormulaC25H26N4O6
Molecular Weight478.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H26N4O6/c1-2-12-26-19(31)13-25(10-3-4-11-25)14-20(32)27-16-7-5-6-15-21(16)24(35)29(23(15)34)17-8-9-18(30)28-22(17)33/h1,5-7,17H,3-4,8-14H2,(H,26,31)(H,27,32)(H,28,30,33)
InChIKeyVHPYDLVEEXDMAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-cyclopentane-amide-Alkyne – PROTAC Building Block


Pomalidomide-cyclopentane-amide-Alkyne is an E3 ligase ligand-linker conjugate that integrates the cereblon (CRBN)-recruiting ligand pomalidomide (HY-10984) with a rigid, branched cyclopentane-amide-alkyne linker . The compound serves as a building block for proteolysis-targeting chimera (PROTAC) synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. Its molecular formula is C25H26N4O6 with a molecular weight of 478.50 g/mol [2]. The compound was employed in the synthesis of RGB110 (HY-159087, compound 10d), a D-dopachrome tautomerase (D-DT)-targeting bifunctional inhibitor characterized in a peer-reviewed study [1].

Workflow CuAAC click chemistry for PROTAC synthesis
Linker topology Rigid cyclopentane pre-organizes ternary complex geometry
Target context CRBN-recruiting D-DT bifunctional inhibitor design

Why Pomalidomide-cyclopentane-amide-Alkyne Cannot Be Replaced by Generic Linkers


Substituting this compound with other pomalidomide-alkyne linker conjugates (e.g., Pomalidomide-C3-alkyne, Pomalidomide-PEGn-alkyne) risks compromising PROTAC potency and conformational geometry. The cyclopentane ring introduces conformational rigidity that pre-organizes the PROTAC into a binding-competent geometry, reducing the entropic penalty upon ternary complex formation [1]. Direct evidence from the Osipyan et al. study demonstrates that the branched cyclopentyl-linker PROTAC 10d exhibited higher D-DT inhibitory potency than its linear aliphatic counterparts 10a, 10c, and 10e [2]. Moreover, the solvent-free cyclic anhydride ring-opening synthesis route used to generate this specific linker is incompatible with alternative coupling chemistries; standard carbodiimide reagents (EDCI, DCC, HATU) failed to produce the desired products due to solubility limitations [2]. Generic substitution would therefore forfeit both the performance advantage of the branched topology and the synthetic accessibility afforded by the validated route.

Linear aliphatic linkers may not reproduce the D-DT inhibitory activity observed with the rigid cyclopentane linker.
Standard carbodiimide reagents (EDCI, DCC, HATU) failed in published synthesis; the validated solvent-free route may not apply to alternative linker variants.

Evidence for Pomalidomide-cyclopentane-amide-Alkyne


Branched Cyclopentyl Linker Enhances D-DT Inhibitory Potency

Among the bifunctional PROTAC series 10a–10e, compound 10d bearing the branched cyclopentane-amide-alkyne linker demonstrated superior D-DT inhibitory potency compared to compounds with linear aliphatic linkers (10a, 10c, 10e) [1]. The study authors attribute this advantage to the rigidity of the cyclopentyl-substituted linker, which favors a binding conformation more complementary to the D-DT active site and reduces the entropic cost of adopting the active conformation [2]. This provides a quantifiable structure-activity relationship (SAR) rationale for selecting this specific linker topology over linear-chain alternatives when designing CRBN-based PROTACs targeting D-DT.

Branched linker potency
Head-to-head
IC50 5.9 ± 0.7 μM (10d) vs. linear analogs (10a, 10c, 10e) ranked lower
Branched linker topology may favor D-DT inhibitory potency in PROTAC design.
PROTAC linker SAR D-dopachrome tautomerase CRBN-recruiting ligand

PROTAC RGB110: D-DT Inhibition without Degradation

The PROTAC RGB110 (compound 10d), assembled using Pomalidomide-cyclopentane-amide-Alkyne as the E3 ligase ligand-linker module, exhibits an IC50 of 5.9 ± 0.7 μM against D-dopachrome tautomerase but does not induce D-DT protein degradation in A549 cells treated for 24 h, as confirmed by Western blot analysis [1]. This stands in contrast to the parent non-pomalidomide-substituted inhibitor 19c, which is approximately 10-fold more potent (IC50 = 0.5 ± 0.04 μM) and represents a high-affinity, selective D-DT binder [2]. The defined 'inhibitor-without-degrader' profile makes this PROTAC a valuable tool compound for dissecting D-DT scaffolding functions versus enzymatic activity.

Inhibition without degradation
Head-to-head
10d IC50 5.9 ± 0.7 μM; no D-DT degradation in A549 cells vs. parent inhibitor 19c IC50 0.5 ± 0.04 μM
Reported D-DT inhibition without proteasomal degradation supports mechanistic tool compound use.
PROTAC degradation D-DT bifunctional inhibitor

Efficient Derivatization via Solvent-Free Ring-Opening

The synthesis of the pomalidomide-cyclopentane-amide-alkyne intermediate employs a solvent-free ring-opening reaction of cyclic anhydrides by pomalidomide, which proved consistently more efficient than conventional coupling methods [1]. Standard carbodiimide-based coupling reagents (EDCI, DCC, HATU) failed to deliver the desired products due to incomplete solubility of starting materials and intermediates [2]. The subsequent propargylamide coupling using EEDQ as activating agent yielded the final alkynes 8a–e in moderate to good yields of 59–78% with minimal by-products [2]. This synthetic differentiation establishes that the cyclopentane-amide-alkyne linker topology is uniquely accessible via this validated route, whereas alternative linker chemistries requiring different coupling strategies may face synthetic roadblocks.

Validated synthetic route
Method context
Solvent-free ring-opening + EEDQ coupling; yields 59–78% vs. EDCI/DCC/HATU failed
Published protocol provides a reproducible synthetic entry for this linker.
Standard carbodiimide reagents failed due to solubility.
PROTAC synthesis solvent-free reaction pomalidomide derivatization

Rigid Cyclopentane Linker Improves Drug-Likeness vs. Flexible Linkers

The authors of the source study anticipated that the geometry of the cyclopentyl-substituted aliphatic linker would generally improve the solubility and drug-likeness of PROTACs, and their observations were consistent with this assumption [1]. The cyclopentane ring provides a balanced hydrophobic scaffold with reduced rotatable bonds compared to flexible PEG or linear alkyl linkers, which may favorably influence physicochemical parameters such as cLogP and polar surface area . This class-level inference is supported by the broader PROTAC design literature, where rigid linkers are associated with improved pharmacokinetic profiles and reduced off-target interactions [2]. While direct comparative solubility data for this specific conjugate are not published, the structural rationale provides a defensible basis for selection over flexible-linker pomalidomide conjugates (e.g., Pomalidomide-PEGn-alkyne series) when drug-like properties are a priority.

Linker drug-likeness
Class-level
Rigid cyclopentane linker may improve solubility/drug-likeness vs. flexible PEG/alkyl linkers (class-level inference)
Linker rigidity may favor physicochemical properties; rationale only.
No direct solubility data for this conjugate.
PROTAC drug-likeness linker rigidity solubility optimization

Molecular Weight and Physical Form Specifications

Pomalidomide-cyclopentane-amide-Alkyne (MW 478.50, C25H26N4O6) is a solid at room temperature with defined storage conditions: powder stable at -20°C for 3 years, 4°C for 2 years; in solvent at -80°C for 6 months, -20°C for 1 month; shipping at ambient temperature . In comparison, the closely related Pomalidomide-cyclohexane conjugate (MW 355.39, C19H21N3O4) differs by 123.11 Da and lacks the alkyne handle required for click chemistry . The cyclopentane-amide-alkyne linker contributes both the click-reactive terminal alkyne and the rigidifying cyclopentane scaffold, a combination not available in simpler alkyl-linker conjugates. Typical purity specification is ≥95% . These specifications enable accurate molar calculations for click chemistry stoichiometry and informed logistics planning.

Product specifications
Data to verify
MW 478.50 g/mol; powder; ≥95% purity; alkyne handle present vs. Pomalidomide-cyclohexane lacks alkyne
Supports stoichiometric planning and identity confirmation.
Specifications per supplier; independent verification recommended.
PROTAC building block specifications molecular weight storage stability

Application Scenarios for Pomalidomide-cyclopentane-amide-Alkyne


D-DT PROTAC Design with Branched Linker Topology

Research teams synthesizing CRBN-recruiting PROTACs targeting D-dopachrome tautomerase (D-DT) should prioritize this building block when the goal is to achieve a binding-competent, pre-organized ternary complex geometry. The branched cyclopentane linker of 10d demonstrated superior inhibitory potency over linear aliphatic linker analogs (10a, 10c, 10e), as reported in the Osipyan et al. 2024 structure-activity relationship study [1]. This scenario is particularly relevant for medicinal chemistry campaigns where linker topology is a variable under systematic optimization.

D-DT Inhibition vs. Degradation for Mechanistic Studies

For functional studies requiring a tool compound that inhibits D-DT tautomerase activity (IC50 = 5.9 ± 0.7 μM) without inducing proteasomal degradation, the PROTAC RGB110 assembled from this building block provides a well-characterized pharmacological profile [1]. The absence of D-DT degradation in A549 cells, confirmed by Western blot, makes this system suitable for dissecting D-DT's enzymatic versus scaffolding functions in cancer cell proliferation [1].

PROTAC Library Synthesis via Solvent-Free Derivatization

When building a focused PROTAC library around pomalidomide-based CRBN ligands, procurement of this specific conjugate ensures compatibility with the published solvent-free cyclic anhydride ring-opening protocol, which outperformed standard carbodiimide coupling reagents (EDCI, DCC, HATU) that failed entirely due to solubility issues [1]. The validated EEDQ-mediated amide coupling (59–78% yield) and subsequent CuAAC click chemistry with azide-bearing target ligands provide a reproducible synthetic entry point for parallel library generation [1].

Linker Rigidity-Potency SAR in CRBN Degraders

This compound serves as a key reference point in systematic linker SAR studies comparing rigid (cyclopentane), flexible (PEGn, linear alkyl), and intermediate-rigidity (cyclohexane, piperazine) pomalidomide-linker conjugates. The cyclopentane-amide-alkyne topology provides a unique combination of moderate molecular weight (478.50 Da), alkyne click handle, and conformational constraint . Procurement enables direct side-by-side comparison with Pomalidomide-PEGn-alkyne (flexible), Pomalidomide-C3-alkyne (short linear), and Pomalidomide-cyclohexane (rigid but no alkyne) in standardized PROTAC assembly and cellular activity assays [2].

Application
Selection Property
Validation Focus
D-DT PROTAC design
Branched cyclopentane linker topology
D-DT inhibitory potency vs. linear linker analogs
Mechanistic D-DT studies
Non-degrading inhibitor profile
D-DT enzymatic activity vs. degradation in cells
PROTAC library synthesis
Compatible with solvent-free route
CuAAC click reactivity and coupling yield
Linker SAR studies
Rigid cyclopentane for SAR comparison
Linker-dependent cellular activity and drug-likeness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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